molecular formula C28H32N4O2 B2948204 3,3'-(piperazine-1,4-diyldimethanediyl)bis(1-ethylquinolin-2(1H)-one) CAS No. 1807982-48-4

3,3'-(piperazine-1,4-diyldimethanediyl)bis(1-ethylquinolin-2(1H)-one)

Cat. No. B2948204
CAS RN: 1807982-48-4
M. Wt: 456.59
InChI Key: DVZHAZLYHWNXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The chemical compound 3,3'-(piperazine-1,4-diyldimethanediyl)bis(1-ethylquinolin-2(1H)-one), also known as PDDQ, is a synthetic compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

Antimalarial Activity

The synthesis of monoquinolines with a 1,4-bis(3-aminopropyl)piperazine linker has led to the development of compounds with significant antimalarial activity. These compounds have been shown to display a higher selectivity index than chloroquine, with one specifically curing mice infected by Plasmodium berghei, suggesting potential for overcoming chloroquine resistance (Ryckebusch et al., 2003).

Antimicrobial and Antifungal Properties

Novel 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine derivatives have shown significant antimicrobial and antifungal activities. These compounds have demonstrated potent inhibitory effects against various bacterial strains including MRSA and VRE, as well as notable biofilm inhibition capabilities, suggesting a new avenue for addressing antibiotic resistance (Mekky & Sanad, 2020).

Analgesic and Anti-Inflammatory Applications

A series of Mannich bases of 5-nitro-2-benzoxazolinones, incorporating a piperazine moiety, have been synthesized and tested for their analgesic and anti-inflammatory properties. These compounds showed promising results in vivo, with several derivatives exhibiting significantly higher analgesic and anti-inflammatory activities than their counterparts. This research indicates potential for the development of new pain management and anti-inflammatory therapies (Köksal et al., 2007).

Luminescent Materials and Photo-induced Electron Transfer

Piperazine-substituted naphthalimide compounds have been synthesized and analyzed for their luminescent properties and photo-induced electron transfer capabilities. These materials show potential for applications in sensing, imaging, and possibly in the development of new types of photovoltaic devices (Gan et al., 2003).

Synthesis of Pharmacologically Active Compounds

The versatility of piperazine derivatives is further illustrated by their role in the synthesis of flunarizine, a well-known drug used to treat migraines, dizziness, and other conditions. Research into the catalytic synthesis of flunarizine and its isomers highlights the critical role of piperazine derivatives in pharmaceutical manufacturing and drug design (Shakhmaev et al., 2016).

Mechanism of Action

properties

IUPAC Name

1-ethyl-3-[[4-[(1-ethyl-2-oxoquinolin-3-yl)methyl]piperazin-1-yl]methyl]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O2/c1-3-31-25-11-7-5-9-21(25)17-23(27(31)33)19-29-13-15-30(16-14-29)20-24-18-22-10-6-8-12-26(22)32(4-2)28(24)34/h5-12,17-18H,3-4,13-16,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZHAZLYHWNXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C=C(C1=O)CN3CCN(CC3)CC4=CC5=CC=CC=C5N(C4=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-(piperazine-1,4-diyldimethanediyl)bis(1-ethylquinolin-2(1H)-one)

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